Isotopic Enrichment and Mass Shift: 2-Chloropropane-1,1,1-D3 vs. Unlabeled 2-Chloropropane vs. 2-Chloropropane-D6
2-Chloropropane-1,1,1-D3 provides a +3 Da mass shift relative to unlabeled 2-chloropropane (MW 81.56 vs. 78.54 g/mol), which is sufficient to avoid overlap with the natural isotopic envelope of the target analyte while maintaining near-identical physicochemical behavior . The compound is supplied with an isotopic enrichment of 98 atom % D, ensuring minimal contribution from unlabeled species to the quantification channel . Alternative deuterated analogs include 2-Chloropropane-1,1,1,3,3,3-D6 (+6 Da shift) and 2-Chloropropane-2-D1 (+1 Da shift), each offering different trade-offs between chromatographic co-elution fidelity and mass spectral resolution .
| Evidence Dimension | Molecular Weight and Mass Shift for MS Internal Standard Application |
|---|---|
| Target Compound Data | MW = 81.56 g/mol; mass shift = +3 Da; isotopic enrichment = 98 atom % D |
| Comparator Or Baseline | Unlabeled 2-chloropropane: MW = 78.54 g/mol (mass shift = 0 Da); 2-Chloropropane-1,1,1,3,3,3-D6: MW ~84.6 g/mol (mass shift = +6 Da); 2-Chloropropane-2-D1: MW = 79.54 g/mol (mass shift = +1 Da) |
| Quantified Difference | ΔMW = +3.02 g/mol relative to unlabeled; ΔMW = -3.0 g/mol relative to D6 analog; ΔMW = +2.02 g/mol relative to D1 analog |
| Conditions | Mass spectrometry; GC-MS or LC-MS internal standard methodology |
Why This Matters
The +3 Da mass shift represents the minimal separation required for reliable MS quantification without natural isotope interference, while preserving co-elution properties essential for matrix effect correction.
